molecular formula C15H16N4O4 B2673874 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one CAS No. 2176270-55-4

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one

Cat. No.: B2673874
CAS No.: 2176270-55-4
M. Wt: 316.317
InChI Key: XZPFODQPEHTQRC-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one is a complex organic compound featuring a triazole ring, an azetidine ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition (click chemistry), which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be synthesized through cyclization reactions, and the benzo[d][1,3]dioxole moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form derivatives with different functional groups.

  • Reduction: The triazole ring can be reduced to form different isomers or derivatives.

  • Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation with palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions could use nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation products may include benzoic acid derivatives.

  • Reduction products could include triazole derivatives with different nitrogen configurations.

  • Substitution products might involve various alkyl or aryl groups attached to the azetidine ring.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The triazole ring is known for its biological activity, and this compound could be explored for its potential as a bioactive molecule.

  • Medicine: Due to its structural complexity, it may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: Its unique properties may be useful in material science, such as in the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring, in particular, is known for its ability to bind to various biological molecules, potentially leading to therapeutic effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to biological effects.

  • Receptors: It could bind to receptors, modulating their activity and resulting in physiological responses.

Comparison with Similar Compounds

  • 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)ethanone

  • 2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one

  • 1-(2H-1,2,3-triazol-2-yl)benzo[d][1,3]dioxole

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-10(23-12-2-3-13-14(6-12)22-9-21-13)15(20)18-7-11(8-18)19-16-4-5-17-19/h2-6,10-11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPFODQPEHTQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2N=CC=N2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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